molecular formula C26H30N4O6 B2445300 Fmoc-L-Photo-Lysine CAS No. 2250437-42-2

Fmoc-L-Photo-Lysine

Cat. No. B2445300
CAS RN: 2250437-42-2
M. Wt: 494.548
InChI Key: XQBHDYXIYQGMCG-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Photo-Lysine is a diazirine-containing, Fmoc-protected lysine amino acid and multifunctional photo-crosslinker . Its incorporation into peptides or small-molecule probes and tools allows for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light (∼360 nm) irradiation to form a covalent bond .


Chemical Reactions Analysis

Fmoc-L-Photo-Lysine is known to be a multifunctional photo-crosslinker . Upon UV light irradiation (∼360 nm), it can form a covalent bond, allowing for photoaffinity labeling of cellular targets and protein-protein interactions .

Scientific Research Applications

Mechanism of Action

Target of Action

Fmoc-L-Photo-Lysine is a multifunctional photo-crosslinker . Its primary targets are cellular proteins and protein-protein interactions . The compound is incorporated into peptides or small-molecule probes and tools, allowing for photoaffinity labeling of these targets .

Mode of Action

The compound interacts with its targets through a process called photoaffinity labeling . Upon irradiation with UV light (approximately 360 nm), Fmoc-L-Photo-Lysine forms a covalent bond with the target proteins . This interaction results in changes to the target proteins, potentially affecting their function and interactions with other proteins.

Biochemical Pathways

The exact biochemical pathways affected by Fmoc-L-Photo-Lysine are dependent on the specific proteins targeted by the compound. The compound’s ability to form covalent bonds with proteins upon uv irradiation can affect a wide range of biochemical pathways, particularly those involving protein-protein interactions .

Result of Action

The primary result of Fmoc-L-Photo-Lysine’s action is the formation of covalent bonds with target proteins upon UV irradiation . This can lead to changes in the function and interactions of these proteins, potentially affecting a wide range of cellular processes.

Action Environment

The action, efficacy, and stability of Fmoc-L-Photo-Lysine are influenced by several environmental factors. These include the intensity and duration of UV irradiation, the specific cellular environment, and the manner in which the compound is incorporated into peptides or small-molecule probes .

Safety and Hazards

The safety and hazards associated with Fmoc-L-Photo-Lysine are not explicitly detailed in the search results. General safety measures for handling similar compounds include ensuring adequate ventilation, using personal protective equipment as required, and avoiding dust formation . For specific safety and hazard information, one should refer to the material safety data sheet (MSDS) of the compound.

Future Directions

Fmoc-L-Photo-Lysine, as a multifunctional photo-crosslinker, has potential applications in accelerating drug discovery research for probing cellular mechanisms, target ID/validation, and understanding traditionally undruggable targets . Its future directions might involve its wider application in these areas.

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O6/c1-26(29-30-26)13-15-35-24(33)27-14-7-6-12-22(23(31)32)28-25(34)36-16-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,21-22H,6-7,12-16H2,1H3,(H,27,33)(H,28,34)(H,31,32)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBHDYXIYQGMCG-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N=N1)CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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